molecular formula C14H14ClN3O3S B2424658 Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-19-1

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2424658
CAS No.: 946284-19-1
M. Wt: 339.79
InChI Key: MOHDQHWSTVWJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a carbamate group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a haloketone.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole derivative with methyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of organism being studied.

Comparison with Similar Compounds

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-8-3-4-9(5-11(8)15)16-12(19)6-10-7-22-13(17-10)18-14(20)21-2/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHDQHWSTVWJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.